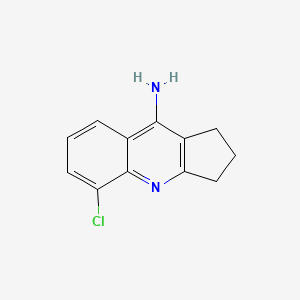![molecular formula C22H28BClO4 B13925030 2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a chloro-substituted phenyl ring and a methoxyphenyl group, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Boronic Ester: The boronic ester is formed by reacting a suitable boronic acid or boronate ester with the desired aryl halide under Suzuki-Miyaura coupling conditions.
Introduction of the Chloro Group: The chloro group is introduced via electrophilic aromatic substitution, using reagents like thionyl chloride or phosphorus pentachloride.
Methoxyphenyl Group Addition: The methoxyphenyl group is added through a nucleophilic substitution reaction, where the methoxy group is introduced using methanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydride.
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4).
Major Products
Oxidation: Boronic acids, phenols.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and methoxy groups influence the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the chloro and dioxaborolane groups.
Phenylboronic acid: A simpler boronic acid without the methoxy and chloro substituents.
Chlorophenylboronic acid: Contains a chloro group but lacks the methoxy and dioxaborolane groups.
Uniqueness
2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of chloro, methoxy, and dioxaborolane groups. This unique structure provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C22H28BClO4 |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
2-[5-chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H28BClO4/c1-21(2)22(3,4)28-23(27-21)20-14-18(24)9-8-17(20)12-13-26-15-16-6-10-19(25-5)11-7-16/h6-11,14H,12-13,15H2,1-5H3 |
Clave InChI |
NHEBMACTWIKNON-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CCOCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)



![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)

![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)



